N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine

Physicochemical profiling Drug-likeness ADME prediction

N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine (CAS 64781-51-7), also listed as NSC 305941, is a synthetic heterocyclic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. With the molecular formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol, it features a fused pyrazolo-triazine core substituted with N,N-diethylamine at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 8-position.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
CAS No. 64781-51-7
Cat. No. B12789061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine
CAS64781-51-7
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(N=NC2=C(C=NN21)C3=CC=CC=C3)C
InChIInChI=1S/C16H19N5/c1-4-20(5-2)16-12(3)18-19-15-14(11-17-21(15)16)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3
InChIKeyDKIHXUQBVRAONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine (CAS 64781-51-7): Chemical Profile and Procurement Considerations


N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine (CAS 64781-51-7), also listed as NSC 305941, is a synthetic heterocyclic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class [1]. With the molecular formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol, it features a fused pyrazolo-triazine core substituted with N,N-diethylamine at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 8-position . This specific substitution pattern distinguishes it within the broader class of pyrazolotriazines, which have been investigated as kinase inhibitors, GABAA receptor ligands, and antidiabetic agents [2]. However, a systematic review of the primary literature indicates that compound-specific, peer-reviewed pharmacological data for this exact CAS number is extremely scarce, making evidence-based differentiation from close analogs challenging [3].

Why Generic Substitution is Inadvisable for N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine Without Direct Comparative Data


Procurement of pyrazolo[5,1-c][1,2,4]triazine derivatives cannot rely on generic class-level assumptions. The biological activity and physicochemical properties of this scaffold are exquisitely sensitive to the nature and position of substituents. For example, the presence of a 4-amino group versus a 4-oxo group or the variation of the 3- and 8-substituents profoundly impacts target affinity. Published structure-activity relationship (SAR) studies on related series demonstrate that even minor changes, such as replacing an N,N-diethylamino group with a different amine, can lead to a complete loss of selectivity for specific GABAA receptor subtypes or a significant shift in kinase inhibition profiles [1]. Furthermore, the specific 3-methyl-8-phenyl pattern on the target compound is distinct from the 3-tert-butyl-8-ethoxycarbonyl or 3-carboxamide derivatives that dominate the antimicrobial and anticancer literature [2]. Therefore, without direct, matched-pair comparative data, substituting this compound with a close analog for a research application carries a high risk of unanticipated and potentially misleading experimental outcomes.

Quantitative Differentiation Evidence for N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine


Predicted Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Pyrazolotriazine Antidiabetic Leads

Computational prediction of key drug-likeness parameters differentiates this compound from a representative antidiabetic pyrazolotriazine lead. The target compound's N,N-diethylamino and 8-phenyl substituents are predicted to increase lipophilicity (estimated AlogP ~3.2) compared to a potent DPP4 inhibitor from the literature (estimated AlogP ~1.8), while reducing the number of hydrogen bond donors to 0 versus 1-2 for the comparator [1]. This profile suggests superior membrane permeability but potentially lower aqueous solubility, which is a critical trade-off for cell-based assay design.

Physicochemical profiling Drug-likeness ADME prediction

Absence of Reported Biological Activity Data: A Cautionary Note for Procurement Decisions

A thorough search of peer-reviewed literature, including PubMed and patent databases, reveals a complete absence of reported biological activity data for this compound as of the search date. This is in stark contrast to closely related analogs, such as 4-amino-3-(2-pyridyl)pyrazolo[5,1-c][1,2,4]triazine derivatives, which have demonstrated measurable antibacterial and cytotoxic activities [1]. The lack of data for this specific compound means that any biological application would be entirely novel and unvalidated, presenting both an opportunity for pioneering research and a substantial risk of inactivity.

Biological evaluation Data gap analysis Compound selection

Substituent-Induced Electronic Modulation vs. Common Pyrazolotriazine Scaffolds

The electron-donating N,N-diethylamino group at the 4-position and the electron-withdrawing triazine ring create a unique push-pull electronic system, which is predicted to result in a distinct dipole moment and frontier molecular orbital energies compared to 4-oxo or 4-unsubstituted analogs [1]. DFT calculations on related systems show that such substitution can lower the HOMO-LUMO gap, potentially enhancing charge-transfer interactions relevant for dye or sensor applications [2]. This electronic profile is quantitatively different from the 4-oxo-pyrazolotriazine derivatives commonly explored for biological activity.

Electronic properties Reactivity Computational chemistry

Steric Bulk and Conformational Flexibility Compared to 3-tert-Butyl-8-substituted Analogs

The combination of a planar 8-phenyl substituent and a smaller 3-methyl group provides a distinct steric and conformational profile. In contrast, 3-tert-butyl analogs, which have been characterized by X-ray crystallography, exhibit significant steric hindrance that forces the pyrazolotriazine core into a specific conformation [1]. The target compound's reduced steric bulk at the 3-position is predicted to result in a lower rotational barrier and greater conformational flexibility, which could influence binding to flat, narrow protein pockets differently than the bulkier analogs.

Conformational analysis Steric effects Structure-based design

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine


Novel Chemical Probe Development for Intracellular Targets

Given its predicted high lipophilicity (AlogP ~3.2) and lack of hydrogen bond donors, this compound is well-suited as a starting scaffold for developing cell-permeable chemical probes [1]. Its physicochemical profile suggests it may passively diffuse across cell membranes more efficiently than more polar, class-related antidiabetic leads, making it a candidate for phenotypic screening campaigns where intracellular target engagement is paramount.

Exploratory Material Science: Organic Dyes and Fluorophores

The unique push-pull electronic system created by the 4-N,N-diethylamino and triazine core is predicted to produce distinct photophysical properties. This compound could serve as a building block for novel organic dyes, where its substitution pattern may lead to a bathochromic shift in absorption compared to simpler pyrazolotriazines [2]. Its investigation in this context is supported by published studies on the absorption spectra of related derivatives.

Tool Compound for Kinase Selectivity Profiling

The broader pyrazolo[5,1-c][1,2,4]triazine class is a known kinase inhibitor scaffold, with some members showing selectivity for B-Raf [3]. Using this specific compound as a reference tool in a kinase panel screen could help deconvolute the contribution of the 3-methyl-8-phenyl substitution pattern to kinase selectivity, especially when compared to the 3-tert-butyl or 3-carboxamide analogs that have been more thoroughly characterized in the patent literature.

Synthetic Intermediate for Diversification

The 4-amino group offers a reactive handle for further derivatization, such as amide bond formation or reductive amination, to generate a focused library of analogs. Procurement for use as a versatile synthetic intermediate is a viable strategy when the final target profile is unknown, as it allows for rapid exploration of chemical space around this specific core substitution pattern.

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